molecular formula C13H8N2O3S B15019739 1-oxo-N-(thiazol-2-yl)-1H-isochromene-3-carboxamide

1-oxo-N-(thiazol-2-yl)-1H-isochromene-3-carboxamide

Cat. No.: B15019739
M. Wt: 272.28 g/mol
InChI Key: MLOBTFIAKQTPKD-UHFFFAOYSA-N
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Description

1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide is a complex organic compound with a unique structure that combines an isochromene core with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an isochromene derivative with a thiazole derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide: shares structural similarities with other isochromene and thiazole derivatives.

    3-Methyl-1-oxo-isochroman-3-carboxylic acid thiazol-2-ylamide: is a related compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

IUPAC Name

1-oxo-N-(1,3-thiazol-2-yl)isochromene-3-carboxamide

InChI

InChI=1S/C13H8N2O3S/c16-11(15-13-14-5-6-19-13)10-7-8-3-1-2-4-9(8)12(17)18-10/h1-7H,(H,14,15,16)

InChI Key

MLOBTFIAKQTPKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=CS3

Origin of Product

United States

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